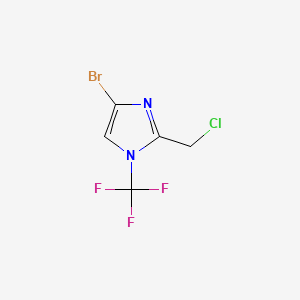
4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole is a heterocyclic compound that contains bromine, chlorine, and trifluoromethyl groups attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazole ring, which can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Bromination: The imidazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 4-position.
Chloromethylation: The chloromethyl group is introduced using chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base such as triethylamine.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound to its reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium dichromate (K2Cr2O7) and ceric ammonium nitrate (CAN) are used under acidic or basic conditions.
Reduction: Reducing agents like diborane (B2H6) and catalytic hydrogenation (H2/Pd-C) are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted imidazoles with various functional groups such as azides, thiols, and ethers.
Oxidation: Oxidized products include imidazole oxides and related derivatives.
Reduction: Reduced products include partially or fully hydrogenated imidazole derivatives.
Aplicaciones Científicas De Investigación
4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, including antiviral, antibacterial, and anticancer drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound is used in the development of advanced materials such as polymers, liquid crystals, and nanomaterials.
Biological Studies: It is employed in biochemical assays and studies to investigate enzyme inhibition, receptor binding, and cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-2-fluoro-1-(trifluoromethyl)benzene: Similar in structure but with a benzene ring instead of an imidazole ring.
4-bromo-2-(trifluoromethyl)thiophene: Contains a thiophene ring instead of an imidazole ring.
2-bromo-4-(trifluoromethyl)pyridine: Contains a pyridine ring instead of an imidazole ring.
Uniqueness
4-bromo-2-(chloromethyl)-1-(trifluoromethyl)-1H-imidazole is unique due to the presence of both bromine and chloromethyl groups on the imidazole ring, which allows for diverse chemical modifications and applications. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial fields.
Propiedades
Fórmula molecular |
C5H3BrClF3N2 |
|---|---|
Peso molecular |
263.44 g/mol |
Nombre IUPAC |
4-bromo-2-(chloromethyl)-1-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C5H3BrClF3N2/c6-3-2-12(5(8,9)10)4(1-7)11-3/h2H,1H2 |
Clave InChI |
UHIFDLMMXLUSFY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(N1C(F)(F)F)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



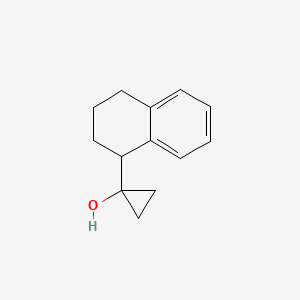
![Alpha-[(methylamino)methyl]-4-(methylsulfonyl)benzenemethanol](/img/structure/B13596203.png)




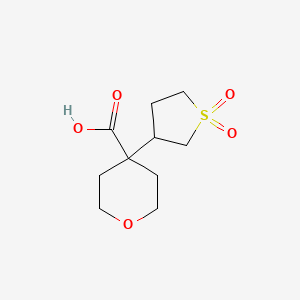
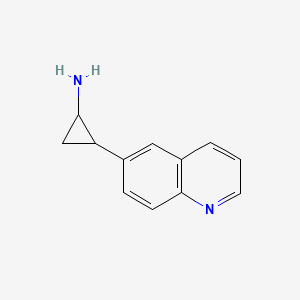
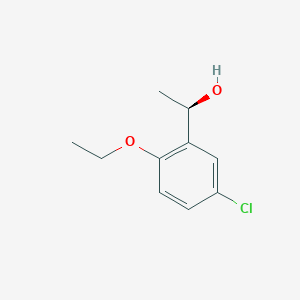

![[3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride](/img/structure/B13596238.png)


